o-Methylbenzyl acetate o-Methylbenzyl acetate 2-Methylbenzyl alcohol acetate, also known as benzenemethanol, 2-methyl-, acetate, belongs to the class of organic compounds known as benzyloxycarbonyls. These are organic compounds containing a carbonyl group substituted with a benzyloxyl group. 2-Methylbenzyl alcohol acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-methylbenzyl alcohol acetate is primarily located in the membrane (predicted from logP). Outside of the human body, 2-methylbenzyl alcohol acetate can be found in parsley. This makes 2-methylbenzyl alcohol acetate a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 17373-93-2
VCID: VC21015764
InChI: InChI=1S/C10H12O2/c1-8-5-3-4-6-10(8)7-12-9(2)11/h3-6H,7H2,1-2H3
SMILES: CC1=CC=CC=C1COC(=O)C
Molecular Formula: C10H12O2
Molecular Weight: 164.2 g/mol

o-Methylbenzyl acetate

CAS No.: 17373-93-2

Cat. No.: VC21015764

Molecular Formula: C10H12O2

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

o-Methylbenzyl acetate - 17373-93-2

Specification

Description 2-Methylbenzyl alcohol acetate, also known as benzenemethanol, 2-methyl-, acetate, belongs to the class of organic compounds known as benzyloxycarbonyls. These are organic compounds containing a carbonyl group substituted with a benzyloxyl group. 2-Methylbenzyl alcohol acetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-methylbenzyl alcohol acetate is primarily located in the membrane (predicted from logP). Outside of the human body, 2-methylbenzyl alcohol acetate can be found in parsley. This makes 2-methylbenzyl alcohol acetate a potential biomarker for the consumption of this food product.
CAS No. 17373-93-2
Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
IUPAC Name (2-methylphenyl)methyl acetate
Standard InChI InChI=1S/C10H12O2/c1-8-5-3-4-6-10(8)7-12-9(2)11/h3-6H,7H2,1-2H3
Standard InChI Key BKKDUUVBVHYZFA-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1COC(=O)C
Canonical SMILES CC1=CC=CC=C1COC(=O)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator